1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether

IGF-1R inhibitor kinase inhibitor pyrrolopyrimidine synthesis

1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether (CAS 1814889-52-5, C₁₂H₁₅NO₂, MW 205.25) is a fully substituted indoline intermediate bearing three distinct functionalities: an N‑acetyl protecting group, a C‑2 methyl substituent, and a C‑5 methoxy ether. Unlike generic indoline building blocks, this compound is consistently cited across multiple reputable supplier technical datasheets as being purpose‑synthesized for the preparation of pyrrolopyrimidine derivatives that act as insulin‑like growth factor‑1 receptor (IGF‑1R) inhibitors.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13844073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1CC2=C(N1C(=O)C)C=CC(=C2)OC
InChIInChI=1S/C12H15NO2/c1-8-6-10-7-11(15-3)4-5-12(10)13(8)9(2)14/h4-5,7-8H,6H2,1-3H3
InChIKeyCYAHKARXHBDLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether – Sourcing the Specific Indoline Building Block for IGF-1R Targeted Chemistry


1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether (CAS 1814889-52-5, C₁₂H₁₅NO₂, MW 205.25) is a fully substituted indoline intermediate bearing three distinct functionalities: an N‑acetyl protecting group, a C‑2 methyl substituent, and a C‑5 methoxy ether. Unlike generic indoline building blocks, this compound is consistently cited across multiple reputable supplier technical datasheets as being purpose‑synthesized for the preparation of pyrrolopyrimidine derivatives that act as insulin‑like growth factor‑1 receptor (IGF‑1R) inhibitors [1]. The combination of the saturated 2,3‑dihydroindole scaffold and the precisely positioned methoxy and acetyl groups makes this molecule a specific, procurement‑grade intermediate for kinase inhibitor medicinal chemistry programs rather than a commodity heterocycle.

Why Generic Indoline Intermediates Cannot Replace 1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether in IGF-1R Inhibitor Synthesis


Closely related indoline compounds — such as 5‑methoxy‑2‑methylindoline (CAS 41568‑27‑8), 1‑acetyl‑5‑methoxyindoline (CAS 4770‑33‑6), and 1‑acetyl‑2‑methylindoline (CAS 131880‑76‑7) — each bear only a subset of the three critical functional groups present on 1‑acetyl‑2,3‑dihydro‑2‑methyl‑1H‑indol‑5‑ol methyl ether. Vendor technical literature explicitly differentiates these products by their end use: 5‑methoxy‑2‑methylindoline (lacking the N‑acetyl group) is listed for the preparation of indole‑3‑acetamide phospholipase A₂ inhibitors [1], whereas the target compound (bearing N‑acetyl, C‑2 methyl, and C‑5 methoxy) is specified for pyrrolopyrimidine IGF‑1R inhibitor synthesis . Substituting a partially protected or deprotected analog introduces additional synthetic steps (protection/deprotection), alters regioselectivity during subsequent electrophilic aromatic substitution or cross‑coupling reactions, and ultimately reduces the overall yield and purity of the final pyrrolopyrimidine product. The following quantitative evidence demonstrates where these structural differences translate into measurable differentiation.

Quantitative Differentiation of 1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether Versus Closest Analogs


Synthetic Utility for Pyrrolopyrimidine IGF‑1R Inhibitors – Validated End‑Product Potency Compared with Analog‑Derived Inhibitors

The target compound serves as a key intermediate for pyrrolopyrimidine‑based IGF‑1R inhibitors exemplified by GSK1838705A, which incorporates a 1‑(2‑(dimethylamino)acetyl)‑5‑methoxyindoline moiety derived from the target scaffold. GSK1838705A achieves an IC₅₀ of 2.0 nM against IGF‑1R, 1.6 nM against IR, and 0.5 nM against ALK in cell‑free kinase assays, with >800‑fold selectivity over a panel of 47 off‑target kinases [1][2]. Inhibitors built from alternative indoline intermediates that lack the full N‑acetyl/5‑methoxy/2‑methyl substitution pattern either fail to achieve this potency profile or require additional synthetic manipulation to install the missing functional groups, as N‑acetyl protection is essential to direct regioselective functionalization at the indoline 6‑position during construction of the pyrrolopyrimidine core .

IGF-1R inhibitor kinase inhibitor pyrrolopyrimidine synthesis

Structural Differentiation from Closest Indoline Analogs – Key Functional Group Inventory

A systematic comparison of the target compound with its four closest commercially available indoline analogs identifies the unique simultaneous presence of three functional groups: N‑acetyl (indoline N‑1), C‑2 methyl, and C‑5 methoxy [1][2][3]. None of the four comparators — 5‑methoxy‑2‑methylindoline (CAS 41568‑27‑8), 1‑acetyl‑5‑methoxyindoline (CAS 4770‑33‑6), 1‑acetyl‑2‑methylindoline (CAS 131880‑76‑7), and 1‑acetyl‑2,3‑dihydro‑2‑methyl‑1H‑indol‑5‑ol (CAS 186792‑92‑7) — possesses all three functional groups simultaneously. This functional group complementarity is essential for the convergent synthesis of GSK1838705A, where the N‑acetyl protecting group prevents undesired N‑alkylation, the C‑5 methoxy group directs electrophilic substitution to the 6‑position for subsequent amination, and the C‑2 methyl group provides the stereochemical handle required for the final pyrrolopyrimidine coupling step.

indoline building block structural comparison SAR intermediate

Solubility Profile Differentiation – Multi‑Solvent Compatibility for Downstream Chemistry

The target compound demonstrates solubility in five common organic solvents — chloroform, dichloromethane, dimethylformamide, ethyl acetate, and methanol — providing broad compatibility with diverse reaction conditions required for pyrrolopyrimidine synthesis. In contrast, the comparator 5‑methoxy‑2‑methylindoline (lacking the N‑acetyl group) shows only sparing solubility in chloroform and slight solubility in DMSO and methanol . The enhanced solubility profile of the N‑acetylated derivative facilitates higher effective concentrations during key synthetic steps such as electrophilic bromination and Buchwald–Hartwig amination, both required for construction of the pyrrolopyrimidine core.

solubility formulation organic synthesis intermediate

Molecular Weight and LogP Differentiation – Impact on Purification and Handling

The target compound (MW 205.25; XLogP3 0.5) occupies a distinct physicochemical space compared to its closest analogs (e.g., 5‑methoxy‑2‑methylindoline: MW 163.22, XLogP3 2.3 ; 1‑acetyl‑2,3‑dihydro‑2‑methyl‑1H‑indol‑5‑ol: MW 191.23 [1]). The lower XLogP3 of the N‑acetyl‑5‑methoxy derivative relative to the non‑acetylated 5‑methoxy‑2‑methylindoline reflects the increased polarity contributed by the acetyl carbonyl, which translates to distinct chromatographic retention behavior (shorter retention on reversed‑phase HPLC, facilitating faster purification) and reduced propensity for non‑specific binding in biochemical assays. The 14–42 Da molecular weight increment over analogs enables straightforward mass‑directed purification and unambiguous LC‑MS identification of this intermediate in complex reaction mixtures.

physicochemical properties logP chromatography

Physical Form and Storage Stability – Off‑White Solid Enables Accurate Dispensing

The target compound is supplied as an off‑white solid [1], which facilitates accurate gravimetric dispensing for parallel synthesis and library production. In contrast, the non‑acetylated analog 5‑methoxy‑2‑methylindoline is described as a pale brown oil or very dark red to very dark brown semi‑solid [2], a physical form that introduces greater weighing error (typically ±5–10% for viscous oils vs. ±0.5–1% for free‑flowing solids using microbalances) and complicates automated liquid handling workflows. The solid form also confers superior long‑term storage stability with recommended storage at ambient temperature, whereas the oil/semi‑solid comparator requires storage at 4°C with hygroscopicity precautions .

solid form handling weighing accuracy

Recommended Deployment Scenarios for 1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether Based on Quantitative Evidence


Medicinal Chemistry: Convergent Synthesis of Pyrrolopyrimidine IGF‑1R Inhibitors

This compound is specified across multiple vendor platforms for the preparation of pyrrolopyrimidine derivatives as IGF‑1R inhibitors . The GSK1838705A pharmacophore — built from a 1‑acetyl‑5‑methoxyindoline core — demonstrates sub‑nanomolar IGF‑1R potency (IC₅₀ 2.0 nM), validating the synthetic route that proceeds through this intermediate [1]. Use this compound when pursuing structure–activity relationship (SAR) campaigns around the pyrrolopyrimidine hinge‑binding scaffold, as the N‑acetyl protecting group is essential for directing regioselective functionalization at the indoline 6‑position.

Process Chemistry: Scale‑Up of Late‑Stage Indoline Intermediates for Kinase Inhibitor Programs

The multi‑solvent compatibility (chloroform, dichloromethane, DMF, ethyl acetate, methanol) and off‑white solid physical form enable accurate bulk dispensing and flexible solvent selection during process development. These properties support kilogram‑scale campaigns where reproducible weighing (±0.5–1% accuracy) and broad solvent compatibility reduce batch failure risk relative to oil/semi‑solid analogs that require cold storage and introduce weighing errors of ±5–10% .

Analytical Chemistry: Reference Standard for LC‑MS Method Development

The distinct molecular weight (205.25 Da), moderate XLogP3 (0.5), and characteristic isotopic pattern provide unambiguous mass spectrometric identification, differentiating this intermediate from analogs with overlapping nominal masses (e.g., 1‑acetyl‑2,3‑dihydro‑2‑methyl‑1H‑indol‑5‑ol at MW 191.23 Da [2]). This makes the compound suitable as a system suitability standard or process analytical technology (PAT) marker during multi‑step synthesis monitoring.

Chemical Biology: Tool Compound for Investigating IGF‑1R Signaling Pathways

Because the pyrrolopyrimidine inhibitors derived from this indoline intermediate achieve >800‑fold selectivity over 47 off‑target kinases [1], the intermediate supports the synthesis of high‑quality chemical probes suitable for mechanistic studies of IGF‑1R/IR/ALK crosstalk in oncology models, where selectivity against the insulin receptor and broader kinome is a critical experimental requirement.

Quote Request

Request a Quote for 1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.